Introduction: A Key Intermediate in Modern Medicinal Chemistry
Introduction: A Key Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-(4-Chlorophenyl)-6-methylbenzoic acid (CAS 1262005-97-9)
2-(4-Chlorophenyl)-6-methylbenzoic acid is a biaryl carboxylic acid that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its sterically hindered structure, featuring ortho-substitution on both phenyl rings, makes it a challenging yet valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles that guide its use in a research setting.
The primary value of this compound lies in its utility as a synthetic intermediate.[1] Specifically, it serves as a key precursor for creating complex heterocyclic systems, such as tetrahydroisoquinolonic acids (THIQs), which are recognized as "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active compounds.[1] The strategic placement of the chloro, methyl, and carboxylic acid groups provides multiple points for further chemical modification, enabling the construction of diverse compound libraries for screening against various biological targets.[1]
Physicochemical Properties
A summary of the core physicochemical properties of 2-(4-Chlorophenyl)-6-methylbenzoic acid is presented below. These data are essential for planning reactions, purification, and analytical procedures.
| Property | Value | Reference(s) |
| CAS Number | 1262005-97-9 | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [2][3][4] |
| Molecular Weight | 246.69 g/mol | [2][3][4] |
| IUPAC Name | 2-(4-chlorophenyl)-6-methylbenzoic acid | [1] |
| SMILES | Cc1cccc(c1C(=O)O)c2ccc(Cl)cc2 | [2] |
| MDL Number | MFCD18319920 | [2][3] |
Synthesis Strategy: Overcoming Steric Hindrance with Suzuki-Miyaura Coupling
The creation of the biaryl bond in 2-(4-Chlorophenyl)-6-methylbenzoic acid is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This approach is favored for its functional group tolerance and reliability. However, the ortho-substituents on both coupling partners introduce significant steric hindrance, which can impede the catalytic cycle and lead to low yields.[7] Understanding and mitigating this challenge is the key to a successful synthesis.
Mechanistic Considerations and Rationale
The Suzuki coupling mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The steric bulk at the ortho position of the benzoic acid derivative hinders both the initial oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step that forms the C-C bond and regenerates the catalyst.[7]
To overcome this, a catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often required. These ligands promote the crucial, sterically demanding steps of the reaction.[6] Furthermore, the choice of base is critical; at least two equivalents are necessary. One equivalent is consumed by the acidic proton of the carboxylic acid (or its ester precursor), and a second equivalent is required to form the active boronate species needed for the transmetalation step.[7] Insufficient base is a common cause of reaction failure.[7]
Synthetic Workflow Diagram
The logical flow for the synthesis is a modular, multi-step approach that allows for flexibility and control.[1]
Caption: Modular workflow for the synthesis of the title compound via Suzuki-Miyaura coupling.[1]
Detailed Synthesis Protocol
This protocol is an illustrative, multi-step procedure based on established Suzuki-Miyaura coupling strategies for hindered biaryls.[1][9]
A. Materials and Reagents:
-
Methyl 2-bromo-6-methylbenzoate
-
(4-chlorophenyl)boronic acid
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Hydrochloric Acid (HCl), 3M
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
B. Step 1: Suzuki-Miyaura Coupling
-
To a 250 mL three-necked flask equipped with a reflux condenser and nitrogen inlet, add methyl 2-bromo-6-methylbenzoate (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Purge the flask with nitrogen for 15 minutes.
-
Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Heat the reaction mixture to 85-90 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate, methyl 2-(4-chlorophenyl)-6-methylbenzoate.
C. Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from the previous step in a mixture of methanol and water (3:1).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 70 °C) for 4-6 hours.
-
Cool the reaction mixture in an ice bath and slowly acidify with 3M HCl until the pH is ~2, at which point the product will precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 2-(4-Chlorophenyl)-6-methylbenzoic acid.
Purification and Analytical Characterization
Ensuring the purity and confirming the identity of the final compound are critical. A combination of purification and analytical techniques is required.
Purification
The crude product obtained from synthesis can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove unreacted starting materials and byproducts. For higher purity, column chromatography on silica gel may be employed.
Analytical Workflow
A standard workflow for characterization involves a suite of spectroscopic and chromatographic methods to confirm the structure and assess purity.
Caption: A standard analytical workflow for structural elucidation and purity confirmation.
Protocol: Purity Analysis by RP-HPLC
This protocol is adapted from validated methods for similar aromatic carboxylic acids and serves as a robust starting point for quality control.[10][11]
A. Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV/VIS detector at 225 nm.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.
B. Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method).
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 2-(4-Chlorophenyl)-6-methylbenzoic acid itself are not widely reported, its significance comes from its role as a versatile scaffold. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14]
The primary documented application is as a precursor for more complex, biologically active molecules.[1]
Caption: Role as a precursor in the synthesis of privileged drug discovery scaffolds.[1]
By utilizing this compound in reactions like the Castagnoli-Cushman reaction, researchers can generate novel THIQ derivatives. These derivatives, featuring an all-carbon quaternary stereocenter, are of high interest for building compound libraries to probe new biological targets and develop new pharmacologically relevant agents.[1]
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. Therefore, it must be handled with the standard precautions for a novel research chemical of unknown toxicity.
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust, and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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PubMed Central (NIH). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]
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PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
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MDPI. Recent Advances in Pharmaceutical and Medical Applications in the Area of Selected Porphyrinoids Connected with PLGA or PLGA-Based Modalities. [Link]
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